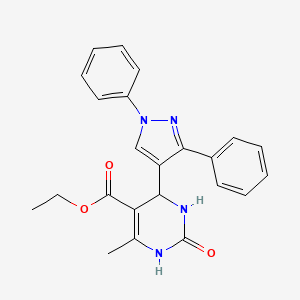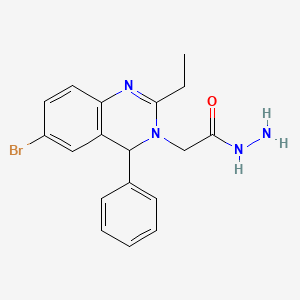
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in various physiological processes such as pain, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide works by inhibiting FAAH, the enzyme responsible for breaking down anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can then activate the cannabinoid receptors in the brain and peripheral tissues. This activation can lead to various effects, including analgesia, anxiolysis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of anandamide, leading to analgesic and anxiolytic effects. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in conditions such as inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This selectivity makes it a useful tool for studying the role of anandamide in various physiological processes. However, one limitation of using this compound is that it has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential use in the treatment of pain, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used in the treatment of various conditions. Finally, further research is needed to understand the role of anandamide and the endocannabinoid system in various physiological processes.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-2-thiophenecarboxylic acid to form the corresponding acid chloride, which is then reacted with 1-azepanecarboxylic acid to yield this compound.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to increase levels of anandamide, leading to analgesic and anxiolytic effects. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)16-7-5-4-6-12-22(16)20(23)21-15-9-10-17(24-2)18(13-15)25-3/h8-11,13,16H,4-7,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFCNFTXEOBHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5018051.png)

![4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5018077.png)
![6-(2,5-dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5018089.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5018104.png)
![2-iodo-6-methoxy-4-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B5018112.png)
![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5018126.png)




![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)
![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)